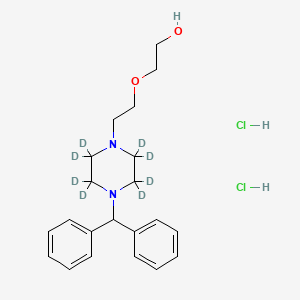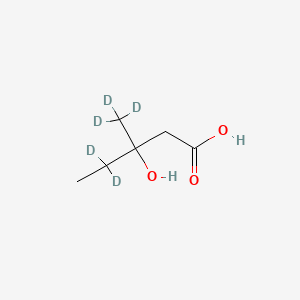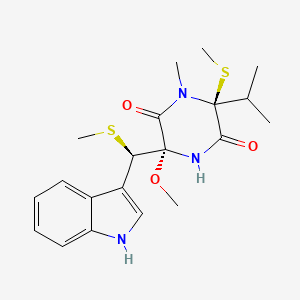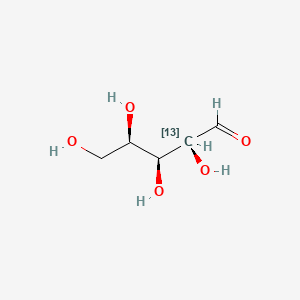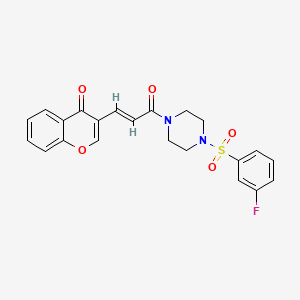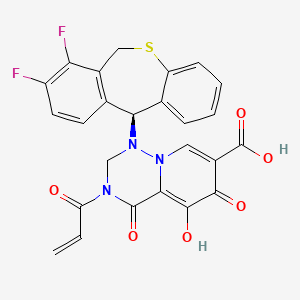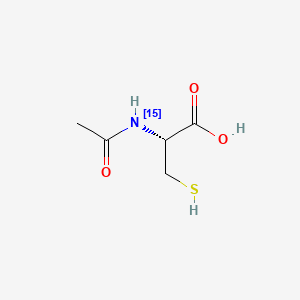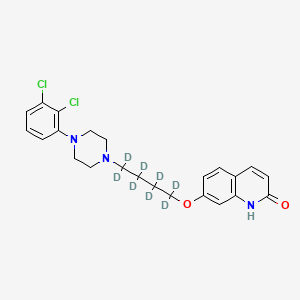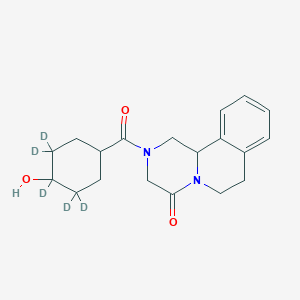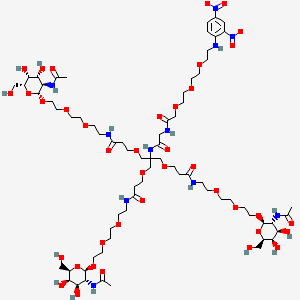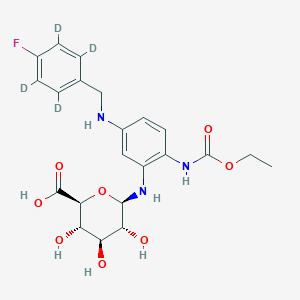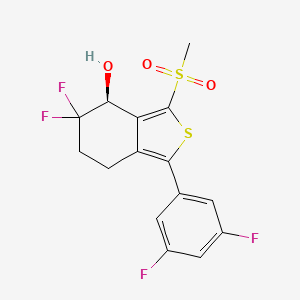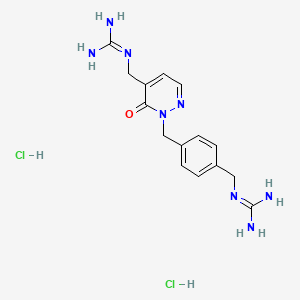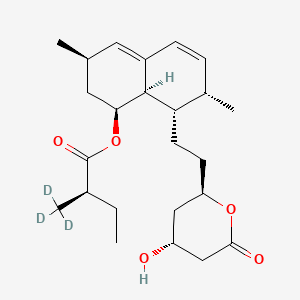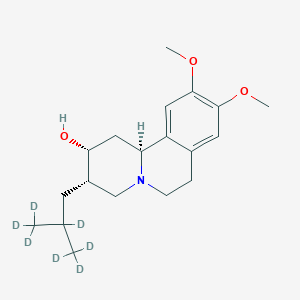
cis-Dihydro Tetrabenazine-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Dihydro Tetrabenazine-d7: is a deuterium-labeled derivative of cis-Dihydro Tetrabenazine. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dihydro Tetrabenazine-d7 involves the incorporation of deuterium into the parent compound, cis-Dihydro Tetrabenazine. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain consistency and reproducibility .
化学反応の分析
Types of Reactions: cis-Dihydro Tetrabenazine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
cis-Dihydro Tetrabenazine-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer for quantitation in drug development processes.
Biology: Employed in studies involving the metabolism and pharmacokinetics of deuterium-labeled compounds.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
作用機序
The mechanism of action of cis-Dihydro Tetrabenazine-d7 involves its interaction with vesicular monoamine transporter type 2 (VMAT2). By inhibiting VMAT2, the compound depletes monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine from stores within the basal ganglia. This inhibition reduces the uptake of these neurotransmitters into synaptic vesicles, thereby modulating their levels and activity in the central nervous system .
類似化合物との比較
Tetrabenazine: The parent compound, used for the treatment of chorea in Huntington’s disease.
Deutetrabenazine: A deuterium-labeled derivative of tetrabenazine, similar to cis-Dihydro Tetrabenazine-d7.
Valbenazine: Another derivative of tetrabenazine, used for the treatment of tardive dyskinesia.
Uniqueness: this compound is unique due to its specific deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This labeling allows for more accurate quantitation and analysis in scientific research, making it a valuable tool in drug development and other applications .
特性
分子式 |
C19H29NO3 |
|---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
(2R,3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i1D3,2D3,12D |
InChIキー |
WEQLWGNDNRARGE-YQQLGRGSSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC)C([2H])([2H])[2H] |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


